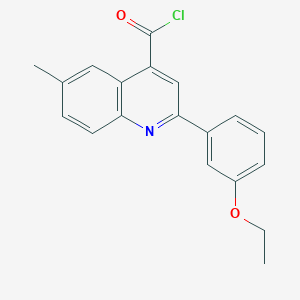

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

CAS No.: 1160253-83-7

Cat. No.: VC3421245

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160253-83-7 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-3-23-14-6-4-5-13(10-14)18-11-16(19(20)22)15-9-12(2)7-8-17(15)21-18/h4-11H,3H2,1-2H3 |

| Standard InChI Key | SWGAVXDZPBFWPS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl |

| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl |

Introduction

Chemical Properties and Structure

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride belongs to the quinoline family of heterocyclic aromatic compounds. The structural composition of this molecule includes several key functional groups that contribute to its chemical properties and potential applications.

Physical and Chemical Characteristics

The compound has a molecular formula of C19H16ClNO2 and a molecular weight of 325.8 g/mol. Its structure consists of a quinoline core with specific substitutions: a 3-ethoxyphenyl group at position 2, a methyl group at position 6, and a carbonyl chloride group at position 4. The IUPAC name correctly identifies it as 2-(3-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

The standard InChI identifier for this compound is InChI=1S/C19H16ClNO2/c1-3-23-14-6-4-5-13(10-14)18-11-16(19(20)22)15-9-12(2)7-8-17(15)21-18/h4-11H,3H2,1-2H3, and its InChIKey is SWGAVXDZPBFWPS-UHFFFAOYSA-N. These identifiers uniquely represent the molecular structure and composition of the compound.

Structural Features

The quinoline scaffold in this molecule provides a rigid, planar framework that can participate in various interactions such as π-stacking and hydrogen bonding. The functional groups attached to this scaffold modify its electronic properties and reactivity:

-

The 3-ethoxyphenyl group at position 2 contributes to the compound's lipophilicity and may enhance membrane permeability.

-

The methyl group at position 6 affects the electron distribution in the aromatic system.

-

The carbonyl chloride group at position 4 is highly reactive and serves as an important site for further chemical modifications.

These structural features collectively determine the compound's chemical behavior, solubility, stability, and potential interactions with biological targets.

Chemical Identifiers and Registry

For reference purposes, Table 1 summarizes the key identifiers and properties of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Table 1: Chemical Identifiers and Properties of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

| Property | Value |

|---|---|

| CAS Number | 1160253-83-7 |

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |

| PubChem Compound ID | 46779304 |

| SMILES | CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl |

Biological Activities and Medicinal Chemistry

Antimicrobial Properties

Quinoline derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research on related compounds has revealed:

-

Activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus

-

Effects on Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis

-

Antifungal properties against Candida albicans and Aspergillus niger

The mechanism of antimicrobial action for many quinoline derivatives involves inhibition of essential bacterial enzymes. For example, some quinoline compounds suppress FtsZ polymerization and GTPase activity, which stops cell division and leads to bacterial cell death . Given its structural similarity to these compounds, 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride might exhibit similar antimicrobial mechanisms.

Anticancer Activity

Quinoline-based compounds have demonstrated significant anticancer potential through various mechanisms. Studies on related compounds have shown:

-

Cytotoxic effects against multiple cancer cell lines

-

Ability to induce apoptosis in cancer cells

-

Potential to inhibit cancer cell proliferation and migration

The anticancer properties of quinoline derivatives are often attributed to their ability to interact with DNA or inhibit specific enzymes critical for cancer cell survival and proliferation. The specific substitution pattern in 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride may confer unique interactions with cellular targets, potentially resulting in selective cytotoxicity against cancer cells.

Structure-Activity Relationships

Understanding the relationship between the structural features of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and its biological activities is crucial for medicinal chemistry applications. Key structural elements that may influence its biological properties include:

-

The ethoxy group at the meta position of the phenyl ring, which may affect lipophilicity and binding interactions with target proteins

-

The methyl group at position 6 of the quinoline ring, which can influence the electronic distribution and conformational preferences

-

The carbonyl chloride moiety at position 4, which, while reactive for synthetic purposes, would likely be modified to more stable functional groups for biological applications

These structure-activity relationships can guide the rational design of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Analytical Methods and Characterization

Proper characterization of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is essential for confirming its identity, purity, and structural features. Various analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the compound's structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the presence and environment of protons and carbon atoms in the molecule. For 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, characteristic signals would include:

-

Aromatic protons from the quinoline and phenyl rings

-

Signals from the ethoxy group (triplet and quartet for methyl and methylene protons)

-

Signal from the methyl group at position 6

-

Carbon signals corresponding to the carbonyl chloride group

-

-

Infrared (IR) Spectroscopy: This technique can identify functional groups, particularly the carbonyl chloride group, which typically shows a strong absorption band around 1750-1800 cm-1.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride:

-

High-Performance Liquid Chromatography (HPLC): Can determine the purity percentage and detect potential impurities.

-

Thin-Layer Chromatography (TLC): A simple but effective method for monitoring reaction progress and product purity.

X-ray Crystallography

X-ray crystallography, if suitable crystals can be obtained, provides definitive structural information, including bond lengths, bond angles, and three-dimensional arrangement of atoms in the molecule. This technique can confirm the absolute configuration of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and reveal important details about its solid-state conformation.

Future Research Directions

The unique structure and potential applications of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride open several avenues for future research and development.

Structure Optimization

Future research could focus on modifying the structure of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride to enhance specific properties:

-

Variation of the substituents on the phenyl ring to optimize binding affinity and selectivity for specific targets

-

Modification of the carbonyl chloride group to create libraries of amides, esters, or other derivatives with improved stability and biological activity

-

Exploration of additional substitutions on the quinoline core to fine-tune electronic properties and pharmacokinetic characteristics

Such structural optimizations could lead to compounds with enhanced activity, reduced toxicity, or improved pharmaceutical properties.

Mechanistic Studies

Understanding the precise mechanisms by which 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and its derivatives interact with biological targets is crucial for rational drug design. Future research might include:

-

Crystal structure determination of the compound bound to target proteins

-

Computational modeling to predict binding modes and energetics

-

Structure-activity relationship studies to identify critical molecular features

These mechanistic insights would facilitate the design of more potent and selective compounds based on the 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride scaffold.

Expanded Biological Evaluation

Comprehensive biological evaluation of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and its derivatives would provide valuable information about their therapeutic potential:

-

Screening against a broader range of microbial pathogens, including drug-resistant strains

-

Evaluation against diverse cancer cell lines to identify selective cytotoxicity profiles

-

Assessment of activity against specific molecular targets implicated in disease

-

In vivo studies to determine efficacy, toxicity, and pharmacokinetic properties

Such expanded biological evaluation would help position this compound and its derivatives in the broader context of drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume